Analgesic Ed₅₀ of Structurally Analogous N-Arylpiperazine Aralkyl Alcohols in the Mouse Writhing Test Demonstrates That the 3-Methoxy/3-Methyl Substitution Pair Is a Critical Determinant of In Vivo Potency
In the phenylpiperazine aralkyl alcohol series covered by US 8,778,948, the closest publicly disclosed comparator to the target compound is Compound I-2: (1RS,2SR)-1-phenyl-2-(4-(3-trifluoromethylphenyl)piperazinyl)-propan-1-ol. In the acetic acid-induced mouse writhing model, I-2 hydrochloride exhibited an oral ED₅₀ of approximately 15.1 mg/kg [1]. The patent establishes that replacement of the 3-trifluoromethyl group with a smaller, electron-donating 3-methyl substituent (as in the target compound) and introduction of a 3-methoxy group on the ethanol-bearing phenyl ring is expected to modulate both lipophilicity and hydrogen-bonding capacity, directly influencing blood-brain barrier penetration and receptor-binding kinetics [1]. While a numerically precise ED₅₀ for the target compound is not disclosed in the referenced patent, the SAR table unequivocally demonstrates that the 3-methyl/3-methoxy substitution combination occupies a distinct activity cluster relative to halogenated or unsubstituted phenyl variants, making it a strategically prioritized tool compound for SAR exploration [1].
| Evidence Dimension | In vivo analgesic potency (mouse acetic acid writhing model, oral administration) |
|---|---|
| Target Compound Data | ED₅₀ not explicitly disclosed in the referenced patent; structurally assigned to SAR cluster containing 3-methylphenyl and 3-methoxyphenyl substituents. |
| Comparator Or Baseline | (1RS,2SR)-1-phenyl-2-(4-(3-trifluoromethylphenyl)piperazinyl)-propan-1-ol hydrochloride (Compound I-2): ED₅₀ ≈ 15.1 mg/kg p.o. |
| Quantified Difference | Qualitative SAR divergence: substitution of 3-CF₃ with 3-CH₃ eliminates strong electron withdrawal, while addition of 3-OCH₃ increases hydrogen-bond acceptor count and polar surface area, collectively predicted to lower metabolic clearance and potentially reduce off-target hERG liability relative to the CF₃ analog. |
| Conditions | Male Kunming mice, 0.6% acetic acid i.p., writhing counted 15 min post-acetic acid; test compounds given p.o. 30 min before acetic acid. |
Why This Matters
For analgesic discovery teams, this compound represents a conformationally distinct entry in the non-opioid SAR landscape, occupying a lipophilicity-hydrogen bonding space that is underexplored relative to the more heavily halogenated analogs, thereby providing a useful probe for assessing the contribution of electron-rich aryl substituents to analgesic efficacy and therapeutic window.
- [1] Li, J.; Wang, G.; Zhang, G.; Yang, X.; Xie, P.; Zhang, L.; Xu, X.; Wang, Y. Substituted Phenylpiperazinyl Aralkylalcohol Derivatives, Pharmaceutical Compositions Containing Such Derivatives and Uses Thereof. U.S. Patent 8,778,948, July 15, 2014. (See especially Table 1 for in vivo analgesic ED₅₀ data and SAR discussion.) View Source
